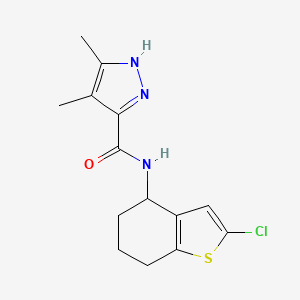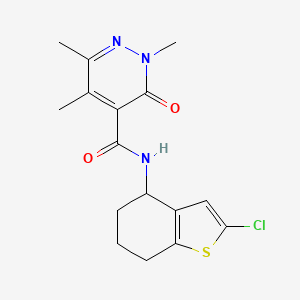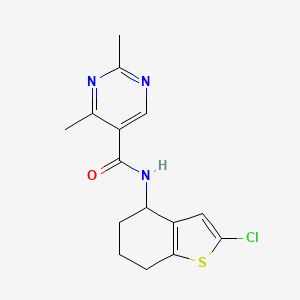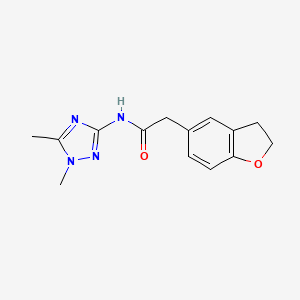
2-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,5-dimethyl-1,2,4-triazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,5-dimethyl-1,2,4-triazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both benzofuran and triazole moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,5-dimethyl-1,2,4-triazol-3-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors such as ortho-hydroxyaryl ketones or ortho-hydroxyaryl aldehydes.
Introduction of the Triazole Moiety:
Acetamide Formation: The final step involves the acylation of the triazole-substituted benzofuran with an appropriate acylating agent to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,5-dimethyl-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring may yield benzofuran-2,3-dione derivatives, while nucleophilic substitution of the acetamide group may yield various substituted acetamides.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzofuran and triazole derivatives.
Medicine: As a potential drug candidate for the treatment of various diseases, including cancer, infections, and neurological disorders.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,5-dimethyl-1,2,4-triazol-3-yl)acetamide likely involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of enzymes involved in key biological processes.
Receptor Binding: Binding to specific receptors to modulate their activity.
Signal Transduction: Interference with signal transduction pathways to alter cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,2,4-triazol-3-yl)acetamide: Similar structure but lacks the dimethyl substitution on the triazole ring.
2-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,5-dimethyl-1,2,4-triazol-3-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
The uniqueness of 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,5-dimethyl-1,2,4-triazol-3-yl)acetamide lies in its specific combination of benzofuran and triazole moieties, as well as the presence of the dimethyl substitution on the triazole ring. This unique structure may confer distinct biological activities and pharmacological properties compared to similar compounds.
Propiedades
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,5-dimethyl-1,2,4-triazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-9-15-14(17-18(9)2)16-13(19)8-10-3-4-12-11(7-10)5-6-20-12/h3-4,7H,5-6,8H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYLDFLBJKJVIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C)NC(=O)CC2=CC3=C(C=C2)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methoxy-N-[4-(2-methylbutan-2-yl)cyclohexyl]-2-(1-methylpyrazol-4-yl)acetamide](/img/structure/B6964623.png)
![1-(2-fluoro-4,5-dimethoxyphenyl)-N-[(2-methylpyridin-3-yl)methyl]ethanamine](/img/structure/B6964624.png)
![3-(4-ethylpiperazin-1-yl)-N-[(2-methoxy-5-phenylphenyl)methyl]-2-methylpropan-1-amine](/img/structure/B6964632.png)
![N-[1-(1,1-dioxo-1,4-thiazinan-4-yl)-1-oxopropan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B6964639.png)
![[1-(Benzenesulfonyl)piperidin-3-yl]-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B6964652.png)
![4-Chloro-2-[[(2-cyclopropyl-2-hydroxypropyl)amino]methyl]-6-fluorophenol](/img/structure/B6964663.png)
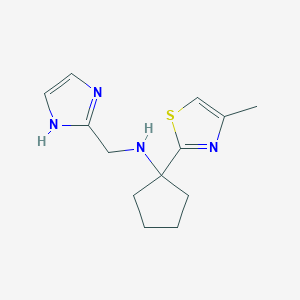
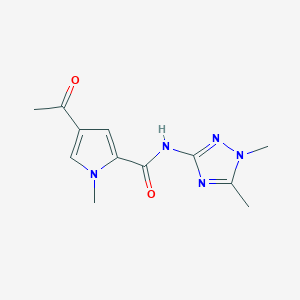
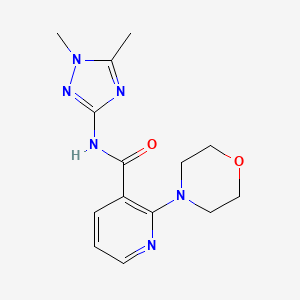
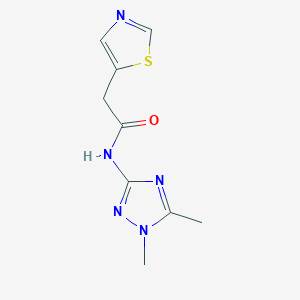
![3-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]benzonitrile](/img/structure/B6964708.png)
